Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

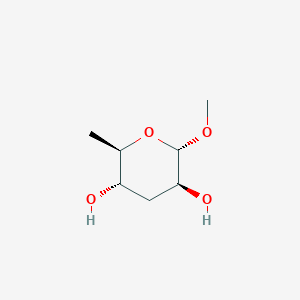

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside: is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . It is a derivative of hexopyranoside, specifically modified by the removal of oxygen atoms at the 3 and 6 positions, and the addition of a methyl group. This compound is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranoside precursor. This can be achieved through a series of chemical reactions, including reduction and methylation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

化学反応の分析

Types of Reactions

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to further remove oxygen atoms or to alter the oxidation state of the compound.

Substitution: Substitution reactions can introduce new functional groups by replacing existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

科学的研究の応用

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: The compound can be used to study carbohydrate metabolism and the role of specific sugars in biological processes.

Medicine: Research into glycosides and their derivatives can lead to the development of new pharmaceuticals, particularly in the area of antiviral and anticancer drugs.

作用機序

The mechanism of action of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. By binding to these enzymes, the compound can inhibit or modify their activity, leading to changes in metabolic pathways. The exact molecular targets and pathways will depend on the specific application and the biological context in which the compound is used .

類似化合物との比較

Similar Compounds

Methyl 3,6-Dideoxy-alpha-D-ribo-hexopyranoside: Similar in structure but differs in the stereochemistry at the 2-position.

Methyl 3,6-Dideoxy-beta-D-arabino-hexopyranoside: Similar in structure but differs in the anomeric configuration.

Methyl 3,6-Dideoxy-alpha-D-gluco-hexopyranoside: Similar in structure but differs in the stereochemistry at multiple positions

Uniqueness

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is unique due to its specific stereochemistry and the presence of a methyl group at the anomeric position. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .

生物活性

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside (commonly referred to as methyl tyveloside) is a unique monosaccharide derivative notable for its structural characteristics and potential biological activities. This compound has garnered attention in various fields of research, including immunology, biochemistry, and protein engineering, due to its role in cellular interactions and disease mechanisms.

Chemical Structure and Properties

This compound is characterized by the absence of hydroxyl groups at the 3 and 6 positions of the hexopyranose ring. Its molecular formula is C7H14O4, with a molecular weight of approximately 162.18 g/mol. The compound features a methyl group at the anomeric carbon, influencing its reactivity and interactions in biological systems .

Biological Roles and Mechanisms

1. Cell Signaling and Interactions:

this compound plays a significant role in cell signaling pathways. It acts as a building block for complex carbohydrates and glycoconjugates, which are crucial for cellular recognition processes. These interactions are primarily driven by hydrogen bonding and hydrophobic effects, influencing its biological activity.

2. Protein Interactions:

Research indicates that this compound can interact with various proteins, including lectins and glycoproteins. Such interactions are essential for understanding its biological roles and therapeutic potentials.

3. Antiviral and Antibacterial Activities:

Preliminary studies suggest that this compound may exhibit potential antiviral and antibacterial effects, although specific mechanisms are still under investigation.

Applications in Research

1. Immunology:

In immunological studies, this compound is utilized to explore cellular interactions and disease mechanisms. Its structural uniqueness allows researchers to investigate how it influences immune responses.

2. Biochemistry:

In biochemistry, the compound is employed in proteomics research to study protein structures and functions on a large scale. This research can lead to a better understanding of cellular processes and the development of new therapies.

3. Protein Engineering:

The compound is also significant in protein engineering, particularly in controlling carbon flow into the shikimate pathway, which is vital for synthesizing aromatic amino acids in prokaryotes, fungi, and plants.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2,6-Dideoxy-alpha-D-glucopyranoside | Dideoxy at positions 2 and 6 | Different sugar backbone affects reactivity |

| Methyl 3-Deoxy-alpha-D-arabino-hexopyranoside | Dideoxy only at position 3 | Lacks modification at position 6 |

| Methyl 2-Deoxy-alpha-D-arabino-hexopyranoside | Dideoxy only at position 2 | Distinct effects on biological activity |

This compound's specific dideoxylation pattern at both positions influences its chemical behavior and biological interactions differently than other compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Cell Signaling: A recent study demonstrated that this compound could modulate cell signaling pathways involved in immune responses. The results indicated enhanced interaction with specific glycoproteins that play a role in immune cell activation.

- Antibacterial Activity Assessment: Another investigation assessed the antibacterial properties of this compound against various bacterial strains. The findings suggested moderate antibacterial activity that warrants further exploration into its mechanism of action.

特性

IUPAC Name |

(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIBCYZSKHETPK-BWBBJGPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。